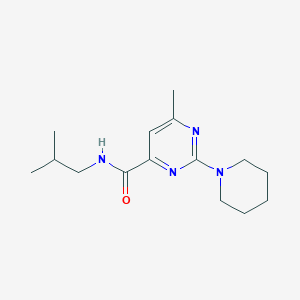![molecular formula C13H13N3O2 B7561792 3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PMB or 5-isopropyl-2-methoxybenzonitrile-3-oxide. PMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.27 g/mol.
Mécanisme D'action
The mechanism of action of PMB is not well understood. However, it is believed that PMB acts as a radical scavenger and reacts with hydrogen peroxide to form a fluorescent product. The fluorescence intensity of the product is proportional to the concentration of hydrogen peroxide in the sample.
Biochemical and Physiological Effects:
PMB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-cytotoxic in various cell lines. PMB has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of PMB is its potential as a fluorescent probe for detecting hydrogen peroxide in living cells. It is also relatively easy to synthesize compared to other fluorescent probes. However, the yield of PMB obtained from the synthesis methods is relatively low, which can limit its applications.
Orientations Futures
There are several future directions for the research on PMB. One of the significant areas of research is to develop more efficient synthesis methods to increase the yield of PMB. Another area of research is to explore the potential applications of PMB in the treatment of cancer and other diseases. Additionally, the mechanism of action of PMB needs to be further elucidated to understand its potential applications fully.
Méthodes De Synthèse
There are several methods for synthesizing PMB, including the reaction of 5-isopropyl-1,3,4-oxadiazol-2-amine with 3-bromoanisole and potassium carbonate in DMF. Another method involves the reaction of 5-isopropyl-1,3,4-oxadiazol-2-amine with 3-bromobenzonitrile and potassium carbonate in DMF. The yield of PMB obtained from these methods is around 50-60%.
Applications De Recherche Scientifique
PMB has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of PMB is as a fluorescent probe for detecting hydrogen peroxide in living cells. PMB is also used as a precursor for the synthesis of various biologically active compounds. It is used in the synthesis of PMB-amine, which has potential applications in the treatment of cancer.
Propriétés
IUPAC Name |
3-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(2)13-16-15-12(18-13)8-17-11-5-3-4-10(6-11)7-14/h3-6,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMWHRQUCNSIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)COC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)

![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)


![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)